BenchChemオンラインストアへようこそ!

Ido1-IN-5

IDO1 selectivity TDO2 off-target activity

Ido1-IN-5 (LY-3381916) is the definitive IDO1 inhibitor for CNS tumor models—unlike BBB-impermeable alternatives such as epacadostat, it achieves therapeutically relevant brain concentrations. It binds selectively to apo-IDO1 (not holo-IDO1), exhibits no confounding AHR agonism up to 100 µM, and shows no TDO2 cross-reactivity (IC50 >20 µM). With >90% sustained IDO1 inhibition over 24h via once-daily dosing, it is optimized for chronic in vivo immunotherapy studies. For glioblastoma, brain metastasis, and kynurenine pathway research requiring mechanistic precision, Ido1-IN-5 is the irreplaceable tool compound.

Molecular Formula C23H25FN2O3
Molecular Weight 396.5 g/mol
CAS No. 2166616-75-5
Cat. No. B3002375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-5
CAS2166616-75-5
Molecular FormulaC23H25FN2O3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1
InChIKeyNUBWFWVVKLRSHS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ido1-IN-5 (LY-3381916) – Procurement-Ready Chemical Profile


Ido1-IN-5 (CAS 2166616-75-5), also known as LY-3381916, is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with the molecular formula C23H25FN2O3 and a molecular weight of 396.45 g/mol . This brain-penetrant small molecule is supplied as a white to off-white solid with a LogP of 2.9 and a defined stereocenter at the (R)-configuration . The compound's mechanism of action differs fundamentally from many in-class alternatives: it binds selectively to newly synthesized apo-IDO1 lacking heme rather than mature heme-bound IDO1 [1].

Why Generic Substitution of Ido1-IN-5 Is Not Recommended for Critical Research


Simple substitution of Ido1-IN-5 with another IDO1 inhibitor is scientifically indefensible without careful validation. The IDO1 inhibitor landscape is mechanistically heterogeneous: compounds differ fundamentally in their binding mode (apo-IDO1 vs. heme-bound holo-IDO1), their selectivity for TDO and IDO2, and their off-target agonism of the aryl hydrocarbon receptor (AHR) [1]. LY-3381916 occupies a unique pharmacological niche by selectively binding apo-IDO1 in the heme pocket and demonstrating no confounding AHR agonism, whereas some heme-binding inhibitors exhibit unintended AHR activation that can compromise therapeutic efficacy [2]. Substituting Ido1-IN-5 without accounting for these mechanistic and selectivity differences will introduce uncontrolled variables that undermine experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for Ido1-IN-5 Against Closest Comparators


High Selectivity for TDO2 Confirmed via >20 µM Inactivity Threshold

In enzymatic assays, Ido1-IN-5 (LY-3381916) demonstrates no significant inhibitory activity against TDO2 (IC50 > 20 µM), confirming functional selectivity for IDO1 over the closely related tryptophan-catabolizing enzyme TDO .

IDO1 selectivity TDO2 off-target activity enzyme inhibition

Brain Penetration Capability Documented via CNS Exposure Measurements

Ido1-IN-5 (LY-3381916) exhibits significant central nervous system (CNS) penetration as measured in preclinical models , whereas the clinical candidate epacadostat (INCB024360) has no reported CNS penetration and is not characterized as brain-penetrant .

Blood-brain barrier CNS penetration neuro-oncology pharmacokinetics

AHR Agonism Absence Confirmed up to 100 µM Concentration

Ido1-IN-5 (LY-3381916) demonstrates no confounding agonism of the aryl hydrocarbon receptor (AHR) at concentrations up to 100 µM , contrasting with some heme-binding IDO1 inhibitors that exhibit unintended AHR activation, which can limit their effectiveness in relieving IDO1-dependent immunosuppression [1].

Aryl hydrocarbon receptor off-target activity immunosuppression mechanistic specificity

Apo-IDO1 Binding Specificity Established via X-ray Crystallography

Protein X-ray crystallography confirms that Ido1-IN-5 binds exclusively to apo-IDO1 by occupying the heme-binding pocket, with no inhibition of mature heme-bound holo-IDO1 . This binding mode differs from conventional IDO1 catalytic inhibitors (e.g., epacadostat, BMS-986205) that target the mature heme-bound enzyme [1].

Apo-IDO1 heme-binding pocket X-ray crystallography structural biology

Sustained >90% Target Inhibition Predicted with Once-Daily Dosing

Pre-clinical pharmacokinetic/pharmacodynamic (PK/PD) modeling for Ido1-IN-5 suggests that once-daily (QD) dosing will maintain greater than 90% inhibition of IDO1 over 24 hours .

PK/PD modeling sustained inhibition dosing regimen in vivo pharmacology

Ido1-IN-5 (LY-3381916) Optimal Application Scenarios for Scientific Procurement


Neuro-Oncology and CNS Metastasis Models Requiring Brain-Penetrant IDO1 Inhibition

Ido1-IN-5 is the appropriate IDO1 inhibitor for in vivo glioblastoma, brain metastasis, or leptomeningeal disease models. Its documented brain penetration enables target engagement studies in CNS compartments where non-penetrant alternatives such as epacadostat are pharmacologically inert. Experimental designs evaluating CNS immune microenvironment modulation should prioritize Ido1-IN-5 over BBB-impermeable IDO1 inhibitors.

Mechanistic Studies Requiring Clean AHR-Independent IDO1 Pharmacology

For studies investigating IDO1-mediated tryptophan catabolism and kynurenine pathway signaling without confounding AHR pathway activation, Ido1-IN-5 is the preferred tool compound. Its lack of AHR agonism up to 100 µM ensures that observed effects are attributable to IDO1 inhibition rather than off-target AHR-mediated immunosuppression, a known limitation of some heme-binding IDO1 inhibitors [1].

Selectivity Validation in Dual IDO1/TDO Pathway Profiling

When experimental aims require distinguishing IDO1-specific effects from TDO-mediated tryptophan metabolism, Ido1-IN-5 provides functional selectivity confirmed by its lack of TDO2 inhibitory activity (IC50 > 20 µM) . This selectivity profile makes Ido1-IN-5 superior to dual IDO1/TDO inhibitors or compounds with undocumented TDO cross-reactivity for pathway-specific mechanistic dissection.

Longitudinal In Vivo Studies Requiring Sustained Daily Target Coverage

Chronic in vivo tumor immunotherapy studies benefit from Ido1-IN-5's predicted >90% sustained IDO1 inhibition over 24 hours with once-daily dosing . This PK/PD profile simplifies multi-week experimental protocols and reduces handling-related stress and variability compared to compounds requiring twice-daily or continuous infusion administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.